molecular formula C8H11N3O3 B1364154 N-Ethyl-6-methoxy-3-nitropyridin-2-amine CAS No. 94166-57-1

N-Ethyl-6-methoxy-3-nitropyridin-2-amine

Cat. No.: B1364154
CAS No.: 94166-57-1
M. Wt: 197.19 g/mol
InChI Key: ASUQBRULJIRHPC-UHFFFAOYSA-N
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Description

N-Ethyl-6-methoxy-3-nitropyridin-2-amine is a chemical compound with the CAS Registry Number 94166-57-1 and EC Number 303-353-1 . This compound is a derivative of the 6-methoxy-3-nitropyridin-2-amine scaffold, where the hydrogen of the primary amine has been substituted by an ethyl group . It is suitable for use in analytical research and development, as it can be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods, specifically on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for Mass-Spec compatibility) . This method is scalable and can be employed for the isolation of impurities in preparative separation, as well as for applications in pharmacokinetics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-6-methoxy-3-nitropyridin-2-amine
Source PubChem
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InChI

InChI=1S/C8H11N3O3/c1-3-9-8-6(11(12)13)4-5-7(10-8)14-2/h4-5H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUQBRULJIRHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30240912
Record name N-Ethyl-6-methoxy-3-nitropyridin-2-amine
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Molecular Weight

197.19 g/mol
Source PubChem
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CAS No.

94166-57-1
Record name N-Ethyl-6-methoxy-3-nitro-2-pyridinamine
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Record name N-Ethyl-6-methoxy-3-nitro-2-pyridinamine
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Record name N-Ethyl-6-methoxy-3-nitropyridin-2-amine
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Record name N-ethyl-6-methoxy-3-nitropyridin-2-amine
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Record name N-ETHYL-6-METHOXY-3-NITRO-2-PYRIDINAMINE
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Elucidation of Reaction Mechanisms and Transformational Pathways

Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for nitropyridines. wikipedia.org This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile and is particularly favored when strong electron-withdrawing groups, such as a nitro group, are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The reactivity and regioselectivity of SNAr reactions on nitropyridines are profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring. Electron-withdrawing groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups can decrease reactivity.

The regioselectivity, or the position of nucleophilic attack, is also directed by the substituents. For instance, in 4-substituted nitroarenes, SNAr reactions typically occur at the position ortho to the nitro group. However, 2- and 3-substituted nitroarenes often yield a mixture of isomeric products resulting from attack at both ortho and para positions. organic-chemistry.org In the context of N-Ethyl-6-methoxy-3-nitropyridin-2-amine, the positions ortho and para to the nitro group (positions 2 and 4) are the most activated for nucleophilic attack. The presence of the amino group at position 2 and the methoxy (B1213986) group at position 6 further modulates this reactivity.

Table 1: Influence of Substituents on SNAr Reactivity in Nitropyridines
Substituent Position Relative to Nitro GroupEffect on ReactivityTypical Site of Nucleophilic AttackExample
OrthoStrong activationPosition of the leaving group2-Chloro-3-nitropyridine
ParaStrong activationPosition of the leaving group4-Chloro-3-nitropyridine
MetaWeak activation/deactivation-5-Chloro-3-nitropyridine

Kinetic and thermodynamic studies provide valuable insights into the mechanisms of amination and methoxylation reactions on nitropyridines. These studies help to elucidate the factors that control reaction rates and product distributions. The stability of the Meisenheimer intermediate is a critical factor; the more stable the intermediate, the lower the activation energy for its formation and the faster the reaction. The rate-limiting step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com

Nitro Group Migration and Rearrangements (e.g.,ntnu.nokuleuven.beSigmatropic Shifts)

Nitro group migration is a known rearrangement reaction in certain aromatic systems, including nitropyridines. clockss.orgrsc.org This can occur under specific reaction conditions, leading to the formation of isomeric products. One proposed mechanism for this migration is a ntnu.nokuleuven.be sigmatropic shift. ntnu.noresearchgate.net In this process, the nitro group moves from the nitrogen atom of the pyridine ring to a carbon atom. For example, the reaction of pyridine with dinitrogen pentoxide can form an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine (B142982). researchgate.net

In the reaction of 3-bromo-4-nitropyridine (B1272033) with an amine, an unexpected product resulting from nitro-group migration was observed, particularly in polar aprotic solvents. clockss.org This highlights that reaction conditions can play a crucial role in directing the reaction pathway towards either substitution or rearrangement.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridine Systems

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitropyridines. organic-chemistry.orgnih.gov This reaction allows for the substitution of a hydrogen atom, typically ortho or para to the nitro group, with a nucleophile. organic-chemistry.org The VNS reaction proceeds through the addition of a carbanion, which contains a leaving group at the nucleophilic center, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group and a hydrogen atom. kuleuven.benih.gov

VNS reactions have been successfully applied to 2-, 3-, and 4-nitropyridines. organic-chemistry.org For instance, 3-nitropyridine can be substituted with ammonia (B1221849) and amines at the position para to the nitro group with high regioselectivity and yield. scispace.com This method has also been utilized for the alkylation of 3-nitropyridines. scispace.com

Oxidative Amination and Related Regioselective Functionalizations

Oxidative amination provides another route for the regioselective functionalization of nitropyridines. This method involves the direct introduction of an amino group onto the pyridine ring in the presence of an oxidizing agent. For example, the oxidative amination of 3-nitropyridine in liquid ammonia at room temperature with potassium permanganate (B83412) as the oxidant can selectively produce 2-amino-5-nitropyridine (B18323) in good yield. ntnu.no This approach offers an alternative to traditional nucleophilic substitution reactions. youtube.com The development of oxidative amination processes allows for the streamlined synthesis of pyridones from cyclopentenones, highlighting the versatility of this methodology. chemrxiv.orgresearchgate.net

Catalyst-Mediated Reactions and Their Underlying Mechanisms (e.g., Borane (B79455) Adducts, Iridium Catalysis)

Catalysts can significantly influence the reactivity and selectivity of reactions involving nitropyridines.

Borane Adducts: Borane-pyridine complexes have been shown to be effective catalysts in various organic transformations, such as direct amidation reactions. nih.govmdpi.com The formation of a borane adduct with the pyridine nitrogen can alter the electronic properties of the ring, potentially influencing subsequent reactions. For instance, triborane (B3H7) can mediate the dearomatization of pyridine derivatives, which can then undergo nucleophilic substitution. nih.gov

Iridium Catalysis: Iridium catalysts have been employed for the C-H borylation of pyridines. nih.govrsc.org However, the nitrogen lone pair of the pyridine can inhibit the catalyst. This inhibition can be overcome by introducing a substituent at the C-2 position. nih.govrsc.org Iridium catalysts have also been successfully used for the enantioselective C3-allenylation of pyridines through a temporary dearomatization strategy. digitellinc.com

Table 2: Summary of Catalyst-Mediated Reactions in Pyridine Systems
Catalyst TypeReactionMechanism/Key FeatureApplication
Borane AdductsDirect AmidationActivation of carboxylic acidsSynthesis of amides nih.govmdpi.com
Borane AdductsNucleophilic SubstitutionDearomatization of pyridine ring nih.govFunctionalization of pyridines nih.gov
Iridium CatalysisC-H BorylationOvercoming catalyst inhibition by N-coordination nih.govrsc.orgSynthesis of pyridyl boronates nih.govrsc.org
Iridium CatalysisC3-AllenylationTemporary dearomatization digitellinc.comEnantioselective functionalization digitellinc.com

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the properties of molecular systems. nih.govresearchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p), cc-pVTZ), enable the accurate computation of molecular structures, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For studying excited states and electronic spectra, Time-Dependent DFT (TD-DFT) is the standard approach. researchgate.net These computational tools allow for a detailed exploration of a molecule's behavior at the atomic level.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For a molecule like N-Ethyl-6-methoxy-3-nitropyridin-2-amine, this process involves analyzing the possible orientations (conformations) of its flexible substituent groups—namely the ethyl, methoxy (B1213986), and amino groups.

Table 1: Selected Optimized Geometrical Parameters for 2-Amino-6-methoxy-3-nitropyridine (AMNP) using DFT/B3LYP method. researchgate.netredalyc.org
ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.365C6-N1-C2117.5
C2-N71.359N1-C2-C3123.4
C3-N81.441C2-C3-N8119.8
C6-O111.342N1-C6-O11120.1
N8-O91.231C3-N8-O9117.9

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. edu.krd

For the parent compound AMNP, the HOMO is primarily localized over the amino group and the pyridine (B92270) ring, while the LUMO is concentrated on the nitro group and the C3-C4 bond region of the ring. researchgate.netredalyc.org This distribution indicates that an electronic transition would involve a charge transfer from the electron-donating amino group to the electron-withdrawing nitro group. The calculated energy gap for AMNP provides insight into its stability. researchgate.net The introduction of an N-ethyl group would likely influence these energy levels, potentially lowering the energy gap and increasing the molecule's reactivity.

Table 2: Calculated FMO Energies and Related Quantum Chemical Parameters for 2-Amino-6-methoxy-3-nitropyridine (AMNP). researchgate.netredalyc.orgmaterialsciencejournal.org
ParameterValue (eV)
EHOMO-6.58
ELUMO-2.73
Energy Gap (ΔE)3.85
Ionization Potential (I)6.58
Electron Affinity (A)2.73
Global Hardness (η)1.925
Electronegativity (χ)4.655

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net It illustrates the charge distribution on the molecular surface using a color spectrum. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral or zero potential.

In the MEP map of the parent molecule AMNP, the most negative potential is located around the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic interaction. researchgate.netredalyc.org Conversely, the positive potential is concentrated around the hydrogen atoms of the amino group, suggesting these are the most likely sites for nucleophilic interaction. researchgate.net This analysis is crucial for understanding how the molecule will interact with other reagents and biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular bonding, and hyperconjugative interactions within a molecule. mpg.dewisc.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-Amino-6-methoxy-3-nitropyridine (AMNP). researchgate.netredalyc.org
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N7)π(N1-C6)41.20
LP (O11)π(N1-C6)24.35
π (C4-C5)π(C2-C3)18.51
π (C2-C3)π(N1-C6)15.23

Vibrational Spectroscopic Simulations and Assignments (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule. nih.gov DFT calculations can accurately simulate these vibrational spectra by computing the harmonic vibrational frequencies. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov The assignment of specific vibrational modes to the observed spectral bands is performed with the aid of Potential Energy Distribution (PED) analysis.

Detailed vibrational analysis of AMNP has been performed, where theoretical spectra were compared with experimentally recorded FT-IR and FT-Raman spectra. researchgate.netredalyc.org Key vibrational modes, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the NO₂ group, and the C-O stretching of the methoxy group, were identified and assigned. researchgate.net This comparative approach allows for a confident and complete characterization of the molecule's vibrational signature.

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of 2-Amino-6-methoxy-3-nitropyridine (AMNP). researchgate.netredalyc.org
Assignment (PED %)FT-IRFT-Raman
ExperimentalCalculated (Scaled)ExperimentalCalculated (Scaled)
NH₂ asym. stretching (100)34813479--
NH₂ sym. stretching (100)3359336133603361
NO₂ asym. stretching (85)15761575--
NH₂ scissoring (78)1630162916291629
NO₂ sym. stretching (88)1321131913201319
C-O-C asym. stretching (62)1240123812401238

Electronic Absorption Spectra (UV-Vis) Prediction and Experimental Validation

The electronic absorption properties of a molecule, typically measured by UV-Visible (UV-Vis) spectroscopy, can be simulated using the TD-DFT method. researchgate.net This computational technique calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For AMNP, TD-DFT calculations have been used to predict its UV-Vis spectrum, which was then compared with the experimental spectrum recorded in a solvent like ethanol (B145695). researchgate.netredalyc.org The calculations identified the major electronic transition, corresponding to the maximum absorption wavelength (λₘₐₓ). This transition was assigned to the promotion of an electron from the HOMO to the LUMO, confirming the intramolecular charge transfer character from the amino/pyridine moiety to the nitro group. researchgate.net Such analysis is vital for understanding the photophysical properties of the compound and its potential applications in optical materials.

Table 5: Theoretical and Experimental Electronic Absorption Data for 2-Amino-6-methoxy-3-nitropyridine (AMNP). researchgate.netredalyc.org
ParameterCalculated (TD-DFT)Experimental
λₘₐₓ (nm)388392
Excitation Energy (eV)3.193.16
Oscillator Strength (f)0.175-
Major TransitionHOMO → LUMO-

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy.

The magnitude of the first-order hyperpolarizability is highly dependent on the molecular structure, particularly the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) connected by a π-conjugated system. In this compound, the amino group (-NH-Ethyl) and the methoxy group (-OCH₃) act as electron donors, while the nitro group (-NO₂) is a strong electron acceptor. This donor-π-acceptor (D-π-A) architecture is a classic design for enhancing NLO properties.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the hyperpolarizability of molecules. Functionals such as B3LYP, CAM-B3LYP, and ωB97XD, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable predictions of NLO properties.

The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components (β_xxx, β_xxy, β_xyy, etc.) obtained from the computational output using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

where β_i (i = x, y, z) are the components of the hyperpolarizability vector.

PropertyCalculated ValueUnits
Dipole Moment (μ)~5-8Debye
Linear Polarizability (α)~150-200a.u.
First-Order Hyperpolarizability (β_tot)~100-500 x 10⁻³⁰esu

The calculated values would elucidate the charge transfer characteristics from the donor side (ethylamino and methoxy groups) to the acceptor side (nitro group) through the pyridine ring, which is fundamental to the NLO response.

Theoretical Reactivity Indices and Structure-Reactivity Relationships

Conceptual DFT provides a framework to understand and predict the chemical reactivity of molecules using various indices. These indices are derived from the change in electron density and help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Key Reactivity Indices:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Fukui Functions (f(r)): These are crucial for identifying local reactivity. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comwikipedia.org

f⁺(r): For nucleophilic attack (predicts where an electron will be added).

f⁻(r): For electrophilic attack (predicts where an electron will be removed).

f⁰(r): For radical attack.

These indices are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Structure-Reactivity Relationships:

The arrangement of functional groups in this compound dictates its reactivity.

The nitro group significantly lowers the energy of the LUMO, making the pyridine ring electron-deficient and susceptible to nucleophilic attack.

The amino and methoxy groups raise the energy of the HOMO, indicating that these are the likely sites for electrophilic attack.

Fukui function calculations would precisely map the reactive sites. For instance, the carbon atoms ortho and para to the nitro group are expected to have high values of f⁺(r), making them prone to nucleophilic substitution. The nitrogen of the amino group and the oxygen of the methoxy group would likely exhibit high f⁻(r) values.

ParameterValue (eV)
E_HOMO~ -6.5 to -7.5
E_LUMO~ -2.0 to -3.0
Energy Gap (ΔE)~ 4.0 to 5.0
Electronegativity (χ)~ 4.25 to 5.25
Chemical Hardness (η)~ 2.0 to 2.5
Electrophilicity Index (ω)~ 3.6 to 5.5

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The calculated values would provide a quantitative measure of the molecule's reactivity profile, guiding its potential synthetic applications and understanding its interaction with biological targets.

Comprehensive Spectroscopic and Diffraction Based Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy provides profound insight into the functional groups and bonding arrangements within a molecule. For N-Ethyl-6-methoxy-3-nitropyridin-2-amine, FT-IR and FT-Raman spectroscopies are complementary techniques used to probe its vibrational modes.

The structure of this compound contains several key functional groups whose characteristic vibrations can be identified: the N-H bond of the secondary amine, the C-H bonds of the ethyl and methoxy (B1213986) groups, the nitro group (NO₂), the C-O-C linkage of the ether, and the pyridine (B92270) ring itself.

While specific experimental spectra for the N-ethyl derivative are not publicly available, extensive studies on the analogue 2-Amino-6-methoxy-3-nitropyridin-2-amine (AMNP) offer a reliable reference. redalyc.org For AMNP, the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group are observed distinctly. In this compound, this would be replaced by a single N-H stretching vibration, typically found in the 3300–3500 cm⁻¹ region. redalyc.org

The nitro group's asymmetric and symmetric stretching vibrations are fundamentally important for characterization. In the AMNP analogue, these are assigned to specific wavenumbers in both FT-IR and FT-Raman spectra. redalyc.org Similarly, the stretching and bending vibrations of the methoxy group and the various modes of the pyridine ring (such as C-H stretching, in-plane bending, and ring breathing vibrations) have been identified for AMNP and are expected at similar positions for the N-ethyl derivative, with minor shifts. redalyc.org

The primary distinction in the spectra of this compound would be the appearance of additional bands corresponding to the ethyl group. These include symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups (typically 2850–2960 cm⁻¹), as well as scissoring, wagging, and rocking modes at lower wavenumbers.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for the Analogue 2-Amino-6-methoxy-3-nitropyridin-2-amine (AMNP) redalyc.org

Vibrational Assignment FT-IR (cm⁻¹) FT-Raman (cm⁻¹)
NH₂ Asymmetric Stretch 3478 3479
NH₂ Symmetric Stretch 3358 3359
C-H Stretch (Pyridine Ring) 3100, 3012 3101, 3014
NO₂ Asymmetric Stretch 1572 1574
Ring Skeletal Vibrations 1620, 1509 1621, 1510
NO₂ Symmetric Stretch 1321 1322

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR for Atom Connectivity and Environment Elucidation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment.

Ethyl Group: This group would produce a characteristic triplet-quartet pattern. The methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (CH₂) protons. The methylene protons would, in turn, appear as a quartet due to coupling with the methyl protons.

Methoxy Group: The three equivalent protons of the methoxy (OCH₃) group would give rise to a sharp singlet.

Pyridine Ring: The two aromatic protons on the pyridine ring are in different chemical environments and would appear as two distinct doublets, resulting from coupling to each other.

Amine Proton: The N-H proton would likely appear as a broad singlet, though its coupling to the adjacent CH₂ group might be observable under specific conditions, presenting as a triplet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. This compound has eight unique carbon atoms, and thus eight distinct signals are expected.

Ethyl Group: Two signals would correspond to the methyl (CH₃) and methylene (CH₂) carbons.

Methoxy Group: One signal would represent the methoxy carbon.

Pyridine Ring: Five signals would correspond to the five carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents (amino, methoxy, and nitro groups). The carbon bearing the nitro group would likely be the most deshielded.

Table 2: Predicted ¹H and ¹³C NMR Resonances for this compound

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Ring-H (a) ~8.0-8.5 Doublet (d) 1H
Ring-H (b) ~6.5-7.0 Doublet (d) 1H
NH ~5.0-6.0 Broad Singlet (br s) 1H
OCH₃ ~3.9-4.1 Singlet (s) 3H
NCH₂ ~3.3-3.6 Quartet (q) 2H
CH₃ ~1.2-1.4 Triplet (t) 3H
¹³C NMR Predicted Chemical Shift (ppm)
Pyridine Ring Carbons ~100-165
Methoxy Carbon (OCH₃) ~55
Methylene Carbon (NCH₂) ~40

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This is particularly useful for analyzing conjugated systems. The pyridine ring, substituted with electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, creates a conjugated system susceptible to electronic excitation.

For the analogue compound AMNP, experimental UV-Vis analysis in ethanol (B145695) revealed two main absorption bands. redalyc.org

A high-energy band observed at 248 nm is attributed to a π–π * transition. This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

A lower-energy band at 377 nm is assigned to an n–π * transition. redalyc.org This transition involves the excitation of a non-bonding electron (e.g., from the oxygen of the methoxy group or the nitrogen of the amino group) into a π* antibonding orbital.

The electronic spectrum of this compound is expected to be very similar to that of its primary amine analogue, as the ethyl group is not a chromophore and should only have a minor auxochromic effect on the electronic transitions.

Table 3: Electronic Absorption Data for the Analogue 2-Amino-6-methoxy-3-nitropyridin-2-amine (AMNP) redalyc.org

Wavelength (λmax) Excitation Energy (eV) Assignment
248 nm 5.06 eV π–π* transition

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₈H₁₁N₃O₃), the calculated monoisotopic mass is approximately 197.0800 g/mol . An HRMS experiment would aim to detect the molecular ion [M]⁺ or a protonated species [M+H]⁺ with a mass value extremely close to this theoretical calculation.

Analysis of the fragmentation pattern in the mass spectrum provides structural information. Plausible fragmentation pathways for this molecule upon ionization could include:

Loss of the ethyl group (•C₂H₅), resulting in a fragment ion.

Loss of the nitro group (•NO₂).

Cleavage of the methoxy group, either as a methyl radical (•CH₃) or a neutral formaldehyde molecule (CH₂O).

Fissions within the pyridine ring structure.

Table 4: Predicted Mass Spectrometry Data for this compound

Species Formula Calculated Monoisotopic Mass ( g/mol )
[M]⁺ C₈H₁₁N₃O₃ 197.0800
[M+H]⁺ C₈H₁₂N₃O₃ 198.0879
[M-C₂H₅]⁺ C₆H₆N₃O₃ 168.0410

X-ray Diffraction Studies: Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

To date, no crystal structure for this compound has been deposited in crystallographic databases. If suitable single crystals could be obtained, an X-ray diffraction study would provide invaluable data. Key structural questions that could be answered include:

The planarity of the pyridine ring and the orientation of its substituents.

The specific bond lengths and angles, which can reveal the electronic effects of the substituents (e.g., the influence of the nitro group on the C-N bond).

The conformation of the N-ethyl group relative to the plane of the ring.

The nature of intermolecular interactions in the crystal lattice. For instance, it would reveal if the N-H group acts as a hydrogen bond donor to an oxygen atom of a nitro group or the ring nitrogen of an adjacent molecule, which dictates the crystal packing.

Such a study would provide the ultimate confirmation of the compound's structure and offer insights into its solid-state properties.

Chemical Reactivity and Derivatization Strategies of N Ethyl 6 Methoxy 3 Nitropyridin 2 Amine

Transformations Involving the Amino Group (e.g., Acylation, Diazotization, Alkylation)

The secondary amino group in N-Ethyl-6-methoxy-3-nitropyridin-2-amine is a key site for various chemical modifications.

Acylation: The amino group can readily undergo acylation reactions. For instance, reaction with cyclopropyl (B3062369) carbonyl chloride in a chlorinated solvent can be used to introduce an acyl group. google.com This type of reaction is a common strategy to protect the amino group or to introduce new functionalities.

Diazotization: Diazotization of aminopyridines is a well-established reaction that can lead to the formation of diazonium salts. rsc.orgresearchgate.net These intermediates are versatile and can be used in subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of substituents. The diazotization of 2-aminopyridines in dilute mineral acid leads to the formation of diazonium ions which can then hydrolyze to the corresponding hydroxy-compounds. rsc.org For example, 4-chloro-2-amino-3-nitropyridine can be diazotized using sodium nitrite (B80452) and hydrochloric acid at low temperatures, followed by hydrolysis at an elevated temperature to yield 4-chloro-3-nitropyridine-2-ol. google.com

Alkylation: Further alkylation of the secondary amino group is also a possibility, although the presence of the electron-withdrawing nitro group might influence the nucleophilicity of the amine.

Reactions of the Nitro Group (e.g., Selective Reduction to Amine, Formation of Other Nitrogen-Containing Functionalities)

The nitro group is a strong electron-withdrawing group and plays a significant role in the reactivity of the pyridine (B92270) ring. It is also a versatile functional group that can be transformed into various other nitrogen-containing moieties.

Selective Reduction to Amine: The selective reduction of the nitro group to an amino group is a common and important transformation. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in the presence of an acid. reddit.com This reaction converts the nitropyridine into a diaminopyridine derivative, which can be a valuable building block for the synthesis of more complex heterocyclic systems.

Formation of Other Nitrogen-Containing Functionalities: Beyond reduction to an amine, the nitro group can be involved in other transformations. For instance, in some contexts, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. mdpi.comnih.gov

Modifications and Stability of the Methoxy (B1213986) Substituent

The methoxy group at the 6-position is an electron-donating group that influences the electron density of the pyridine ring.

Modifications: The methoxy group can be a site for demethylation to yield the corresponding pyridone. However, it can also be used as a directing group for metallation at the ortho-position, allowing for further functionalization. ntu.edu.sg In some cases, methoxy groups on pyridine rings can be displaced by strong nucleophiles. For example, a n-BuLi triggered amination protocol has been developed for methoxy pyridine derivatives with aliphatic amines. acs.org

Stability: The stability of the methoxy group can be influenced by the reaction conditions and the presence of other substituents. While generally stable, under harsh acidic or basic conditions, or in the presence of strong nucleophiles, the methoxy group can be cleaved or substituted. ntu.edu.sg The presence of a methoxy group can also influence the basicity of the pyridine nitrogen. nih.gov

Reactivity at Other Positions of the Pyridine Ring System

The electronic properties of the substituents on this compound direct the reactivity at the remaining unsubstituted positions of the pyridine ring.

The pyridine ring is generally electron-deficient, and this is further enhanced by the presence of the nitro group. This makes the ring susceptible to nucleophilic attack. wikipedia.org Nucleophilic aromatic substitution (SNAr) is a common reaction for nitropyridines. nih.govwikipedia.org The positions ortho and para to the nitro group are particularly activated for nucleophilic attack. In this molecule, the C5 position is para to the nitro group and could be a potential site for nucleophilic substitution.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring. However, the presence of the electron-donating amino and methoxy groups could potentially activate the ring towards electrophilic attack, although the deactivating effect of the nitro group and the pyridine nitrogen itself would likely dominate.

Vicarious nucleophilic substitution (VNS) is another potential reaction for functionalizing the pyridine ring, particularly at the C4 position. nih.govacs.org This method allows for the introduction of carbon nucleophiles onto electron-deficient aromatic rings.

Development of Functionalized Derivatives for Downstream Synthesis and Materials Applications

The derivatization of this compound can lead to a variety of functionalized molecules with potential applications in different fields.

Downstream Synthesis: The functional groups on this molecule allow for a wide range of subsequent reactions. For example, the diamino derivative obtained from the reduction of the nitro group can be used in condensation reactions to form fused heterocyclic systems. The amino group can be used as a handle for the attachment of other molecules through amide bond formation. The reactivity of the pyridine ring towards nucleophilic substitution allows for the introduction of various substituents, further expanding the synthetic possibilities.

Materials Applications: Pyridine derivatives are widely used in materials science. They can act as ligands for the formation of coordination polymers with interesting magnetic or optical properties. rsc.org The presence of the nitro group, a known chromophore, suggests that derivatives of this compound could have applications as dyes or in nonlinear optics. Some nitropyridine derivatives are also being explored as energetic materials. tandfonline.com Furthermore, aminopyridines are known to have applications as fluorescent tags. nih.gov

Analytical Methodologies for Isolation, Purity Assessment, and Quantification

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Purity Determination

Chromatographic methods are central to the separation and purity assessment of N-Ethyl-6-methoxy-3-nitropyridin-2-amine due to their high resolving power. Both HPLC and GC are principal techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable for this type of compound. researchgate.net The separation is based on the partitioning of the analyte between a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. The purity of the compound can be determined by detecting the main peak and any impurities, with the area percentage of the main peak correlating to its purity.

A typical HPLC method for the analysis of this compound could employ the following conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v) researchgate.net
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of 238 nm researchgate.net
Injection Volume 10 µL
Temperature Ambient

Under these conditions, this compound would be expected to elute with a characteristic retention time, and the presence of any related substances or degradation products could be identified as separate peaks in the chromatogram.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be employed for its purity determination. dnacih.com The compound is vaporized and partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

A hypothetical GC method for the analysis of this compound might involve:

Parameter Condition
Column Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Nitrogen dnacih.com
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 150 °C, ramped to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

The resulting chromatogram would show a peak corresponding to this compound, and the peak area can be used to assess its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. chegg.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized.

A typical TLC setup for monitoring the synthesis would involve:

Parameter Description
Stationary Phase Silica gel 60 F254 coated on an aluminum or glass plate
Mobile Phase (Eluent) A mixture of nonpolar and polar solvents, such as ethyl acetate (B1210297) and hexane (B92381) (e.g., 30:70 v/v)
Visualization UV light at 254 nm and/or staining with a suitable reagent (e.g., potassium permanganate)

The progress of the reaction is determined by comparing the spots of the reaction mixture with those of the starting materials and the expected product. The disappearance of the starting material spots and the appearance of a new spot corresponding to this compound, with a distinct retention factor (Rf) value, indicates the progression of the reaction.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and robust method for the quantitative analysis of compounds that possess chromophores, such as the nitro and aromatic pyridine (B92270) groups in this compound. longdom.org This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To quantify this compound, a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax for nitroaromatic compounds typically falls within the UV region. researchgate.net A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Parameter Value
Solvent Ethanol
Wavelength of Maximum Absorption (λmax) Hypothetically 350 nm
Molar Absorptivity (ε) To be determined experimentally
Linearity Range e.g., 1-20 µg/mL

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C8H11N3O3, elemental analysis would be performed to verify the percentage of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Theoretical vs. Expected Experimental Values for C8H11N3O3:

Element Theoretical Percentage (%) Expected Experimental Range (%)
Carbon (C)48.7348.50 - 48.90
Hydrogen (H)5.625.50 - 5.70
Nitrogen (N)21.3121.20 - 21.40

This technique is crucial for the definitive characterization of a newly synthesized batch of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block or Intermediate for Complex Organic Molecules and Heterocyclic Systems

The chemical architecture of N-Ethyl-6-methoxy-3-nitropyridin-2-amine makes it a highly useful intermediate in organic synthesis. ontosight.ai The pyridine (B92270) ring is a privileged structural motif found in numerous biologically active compounds. nih.gov The various substituents on the ring of this compound provide multiple reaction sites for constructing more elaborate molecular frameworks.

Nitropyridines, in general, are recognized as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems. nih.gov The functional groups on this compound allow for a variety of chemical transformations:

Nitro Group (-NO2): The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution. Furthermore, it can be readily reduced to an amino group, which can then be used for further derivatization, such as in the formation of amides or fused heterocyclic rings like imidazopyridines. nih.gov

Amino Group (-NH-Et): The secondary amine can participate in various coupling reactions and can be a key site for building larger molecular structures.

Methoxy (B1213986) Group (-OCH3): This group can be introduced via nucleophilic substitution of a corresponding chloro-derivative, a common strategy in pyridine chemistry. nih.gov It influences the electronic properties of the ring and can be a site for ether cleavage if required.

The strategic combination of these groups allows chemists to use this compound as a scaffold to build molecules with potential applications in pharmaceuticals, such as antitumor or anti-inflammatory agents. ontosight.ainih.gov For instance, related nitropyridine structures are used as key intermediates in the synthesis of tubulin polymerization inhibitors and kinase inhibitors. nih.govevitachem.com The synthesis of complex heterocyclic systems, such as imidazo[1,2-a]pyridines, has been demonstrated using nitropyridine-substituted precursors, highlighting the utility of this class of compounds in generating novel molecular architectures. nih.gov

Table 1: Synthetic Utility of Functional Groups in this compound

Functional GroupTypePotential Synthetic Transformations
Nitro (-NO2)Electron-WithdrawingReduction to amine, activation of the ring for nucleophilic substitution
Ethylamino (-NH-Et)Electron-DonatingN-alkylation, acylation, participation in coupling reactions
Methoxy (-OCH3)Electron-DonatingEther cleavage, influences regioselectivity of reactions
Pyridine NitrogenBasic SiteSalt formation, coordination to metals, N-oxide formation

Utilization in Agrochemical Development (e.g., as an Active Ingredient or Synthetic Intermediate for Fungicides)

The pyridine scaffold is not only prevalent in pharmaceuticals but also in modern agrochemicals. Aminopyridines and their derivatives are often used as intermediates in the synthesis of active ingredients for products like fungicides and herbicides. evitachem.com While specific data on this compound as a direct active ingredient in a commercial fungicide is limited, its structural features are highly relevant to agrochemical research and development.

Related nitropyridine compounds are cited for their potential as intermediates in the development of agrochemicals. The biological activity associated with the aminopyridine core makes it a valuable component in designing new crop protection agents.

Potential in the Synthesis of Coordination Compounds and Ligands

The nitrogen atoms present in this compound—one in the pyridine ring and one in the ethylamino group—are potential donor sites for coordination with metal ions. This makes the compound and its derivatives attractive candidates for the synthesis of ligands and coordination compounds. nih.gov

Research has shown that structurally similar aminopyridine compounds can be used to synthesize Schiff base ligands. For example, 5-nitropyridine-2-amine can be condensed with aldehydes to form ligands that subsequently coordinate with metal ions like Copper(II) and Zinc(II). nih.gov These Schiff base complexes are known to have a wide range of applications, including in catalysis and as antimicrobial agents. Given this precedent, this compound could similarly serve as a precursor to multidentate ligands, where the pyridine nitrogen and the exocyclic amino nitrogen can bind to a metal center, forming stable chelate rings.

Exploration in Functional Materials for Optoelectronic or Dye Applications

Substituted pyridines are of interest in the field of materials science, particularly for applications in dyes and optoelectronic devices. evitachem.com The electronic properties of this compound, characterized by electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups on the same aromatic ring, create a "push-pull" system. This intramolecular charge-transfer characteristic is a key feature in many organic dyes and nonlinear optical materials.

This arrangement can lead to compounds with significant absorption in the visible spectrum, making them suitable for dye applications. While direct use of this specific compound in optoelectronic devices is not widely documented, its structural motif is a common design strategy for creating functional organic materials.

Application as a Chemical Probe or Derivatization Reagent in Analytical Chemistry

There is limited specific information available regarding the direct application of this compound as a chemical probe or derivatization reagent in analytical chemistry. Its primary role, as indicated by available research, is as a synthetic intermediate for building more complex molecules in medicinal, agrochemical, and materials science research.

Q & A

Q. What synthetic methodologies are recommended for N-Ethyl-6-methoxy-3-nitropyridin-2-amine?

A two-step approach is commonly employed:

  • Step 1: Nitration of a methoxy-substituted pyridine precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 3-position.
  • Step 2: Nucleophilic substitution of a leaving group (e.g., chloride) at the 2-position using ethylamine. Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can enhance reaction efficiency and reduce side products .
  • Key validation: Monitor reaction progress via TLC or HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR: Assign signals based on substituent effects:
    • Methoxy group: δ ~3.8–4.0 ppm (singlet).
    • Nitro group: Deshields adjacent protons (δ 8.5–9.0 ppm for pyridine-H).
  • X-ray crystallography: Resolve molecular geometry (e.g., nitro group orientation) using SHELX for refinement . ORTEP-3 can generate publication-quality thermal ellipsoid plots .
  • HRMS: Confirm molecular formula (e.g., [M+H]⁺ calculated for C₈H₁₂N₃O₃: 198.0878) .

Q. How to address hygroscopicity during storage?

  • Store under inert atmosphere (argon) at –20°C in amber vials. Pre-dry samples via lyophilization and confirm stability via periodic FT-IR (absence of O–H stretches at 3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data (e.g., disorder in nitro groups)?

  • Refinement strategy: Use SHELXL’s PART and SUMP commands to model disorder. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Validation: Check R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) using PLATON .
  • Example: A related pyridine derivative (6-Methoxy-N-methyl-3-nitro-) showed similar challenges, resolved by partial occupancy refinement .

Q. What computational methods predict electronic properties (e.g., HOMO-LUMO gaps)?

  • DFT calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier orbitals.
  • Solvent effects: Include PCM (Polarizable Continuum Model) for solvatochromic shifts. Compare with experimental UV-Vis (λmax ~320 nm for nitro-aromatic transitions) .

Q. How to optimize regioselectivity in nitration reactions?

  • Directed metallation: Use LDA to deprotonate the 3-position before nitration.
  • Statistical analysis: Design a DoE (Design of Experiments) varying temperature (–10°C to 25°C) and HNO₃ concentration. Monitor outcomes via LC-MS .

Q. How to analyze decomposition pathways in solution?

  • Accelerated stability studies: Incubate in DMSO-d₆/D₂O (1:1) at 40°C for 72h. Track degradation via ¹H NMR (e.g., loss of ethylamine signals) .
  • Mechanistic insight: Nitro group reduction to amine under acidic conditions is a common pathway.

Notes

  • Avoided sources: BenchChem () and commercial vendors () excluded per reliability guidelines.
  • Methodological focus: Emphasized procedural details over definitions (e.g., SHELX refinement steps, DFT parameters).
  • Conflict resolution: Addressed crystallographic disorder using evidence-backed strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.